6-Amino-3-butyl-phthalide

Catalog No.
S9003230
CAS No.
385810-91-3
M.F
C12H15NO2
M. Wt
205.25 g/mol
Availability
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6-Amino-3-butyl-phthalide

CAS Number

385810-91-3

Product Name

6-Amino-3-butyl-phthalide

IUPAC Name

6-amino-3-butyl-3H-2-benzofuran-1-one

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

InChI

InChI=1S/C12H15NO2/c1-2-3-4-11-9-6-5-8(13)7-10(9)12(14)15-11/h5-7,11H,2-4,13H2,1H3

InChI Key

DQBGVUCLKLYTJM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C2=C(C=C(C=C2)N)C(=O)O1

IUPAC Name and Molecular Characteristics

The IUPAC name for this compound is 6-amino-3-butyl-3H-2-benzofuran-1-one, reflecting its bicyclic benzofuranone scaffold with substituents at positions 3 and 6. Key molecular properties include:

PropertyValue
CAS Registry Number385810-91-3
Molecular FormulaC₁₂H₁₅NO₂
Molecular Weight205.25 g/mol
Exact Mass205.110 g/mol
Topological Polar Surface Area52.3 Ų
LogP (Partition Coefficient)3.25

The amino group at C6 enhances hydrogen-bonding capacity, while the butyl chain at C3 contributes to hydrophobic interactions, critical for blood-brain barrier penetration.

Historical Context of Phthalide Derivatives

Phthalides, first isolated from Apiaceae plants like celery, have long been studied for their bioactive properties. Butylphthalide (NBP), a related compound approved in China for ischemic stroke, exhibits antiplatelet and neuroprotective effects but suffers from limitations such as a narrow therapeutic window. The introduction of amino groups into the phthalide scaffold, as seen in 6-amino-3-butyl-phthalide, emerged from efforts to improve pharmacokinetic profiles and target engagement.

Significance of Substituents

  • Amino Group (C6): Increases solubility and enables interactions with enzymatic active sites (e.g., antioxidant enzymes or neurotransmitter receptors).
  • Butyl Chain (C3): Enhances lipid solubility, facilitating membrane permeability and prolonged half-life.

These modifications collectively optimize the compound’s ability to mitigate oxidative stress and neuronal apoptosis, as demonstrated in in vitro and in vivo models.

Core 1(3H)-Isobenzofuranone Skeleton Analysis

The foundational structure of 6-amino-3-butyl-phthalide is derived from 1(3H)-isobenzofuranone, a bicyclic lactone consisting of a benzene ring fused to a γ-lactone moiety [4]. The benzene ring exhibits bond lengths characteristic of aromatic systems, with C–C bonds averaging 1.40 Å, while the lactone ring introduces bond alternation due to its partial double-bond character (C–O: 1.36 Å; C–C: 1.47 Å) [4] [5]. The lactone oxygen’s electron-withdrawing nature polarizes the adjacent carbonyl group, creating a dipole moment that influences intermolecular interactions [5].

Table 1: Key Bond Lengths in 1(3H)-Isobenzofuranone

Bond TypeLength (Å)
C1–C2 (benzene)1.39
C2–C3 (lactone)1.47
C3–O4 (lactone)1.36

The planarity of the benzene ring is slightly distorted by the fused lactone, with a dihedral angle of 8.2° between the two rings [4]. This distortion arises from steric strain between the lactone oxygen and the adjacent hydrogen atoms, as evidenced by X-ray crystallographic data [4].

Effects of 3-Butyl and 6-Amino Substituents on Aromaticity

The introduction of a 3-butyl chain and a 6-amino group significantly alters the electronic structure of the phthalide core.

3-Butyl Substituent

The 3-butyl group, an electron-donating alkyl chain, induces hyperconjugative effects via σ→π* interactions, increasing electron density at the C3 position [5]. This stabilizes the lactone ring’s partial positive charge but reduces aromaticity in the benzene ring, as quantified by a harmonic oscillator model of aromaticity (HOMA) index decrease from 0.89 (parent phthalide) to 0.82 [5].

6-Amino Substituent

The 6-amino group acts as a strong electron donor through resonance, delocalizing lone-pair electrons into the benzene ring. This enhances para and ortho positions’ electron density, increasing the HOMA index to 0.85 compared to unsubstituted phthalide [5]. However, steric clashes between the amino group and the lactone oxygen introduce minor ring puckering (3.7° deviation from planarity) [1].

Table 2: Aromaticity Metrics for Substituted Phthalides

CompoundHOMA Index
1(3H)-Isobenzofuranone0.89
3-Butyl-phthalide0.82
6-Amino-3-butyl-phthalide0.85

Conformational Dynamics and Stereoelectronic Interactions

The molecule exhibits restricted rotation about the C3–C(butyl) bond due to steric hindrance between the bulky butyl chain and the lactone oxygen. Density functional theory (DFT) calculations reveal an energy barrier of 12.3 kcal/mol for butyl group rotation, favoring a gauche conformation where the chain avoids the lactone plane [3] [5].

The 6-amino group participates in intramolecular hydrogen bonding with the lactone carbonyl oxygen (N–H···O distance: 2.09 Å), stabilizing a twisted conformation where the amino group tilts 15° out of the benzene plane [1]. This interaction also polarizes the carbonyl group, increasing its electrophilicity by 18% compared to non-hydrogen-bonded analogs [3].

Table 3: Key Conformational Parameters

ParameterValue
C3–C(butyl) rotation barrier12.3 kcal/mol
N–H···O hydrogen bond length2.09 Å
Amino group tilt angle15°

Stereoelectronic effects further modulate reactivity. The butyl chain’s σ(C–C) orbitals align with the lactone’s π system, enabling hyperconjugative stabilization of transition states during ring-opening reactions [5]. Conversely, the amino group’s lone pairs conjugate with the benzene π-system, reducing electrophilic substitution rates at the ortho positions by 40% [1].

Provide foundational access to the phthalide core structure, while valeric anhydride-mediated acylation strategies enable efficient butyl chain installation. Sodium borohydride reduction protocols offer reliable and selective reduction of carbonyl functionalities with yields consistently exceeding 80% [6] [8].

Catalytic hydrogenation approaches, particularly employing Raney nickel systems, demonstrate high conversion rates (>95%) with moderate selectivities, while advanced supported catalyst systems achieve superior selectivity (>88%) under optimized conditions [9] [10]. Phase-transfer catalyzed enantioselective synthesis provides access to enantiomerically enriched products with excellent stereochemical control (>90% enantiomeric excess) [15].

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

205.110278721 g/mol

Monoisotopic Mass

205.110278721 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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